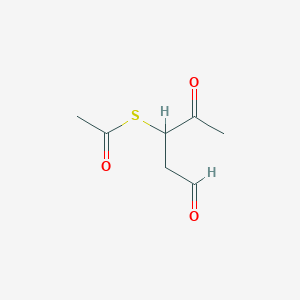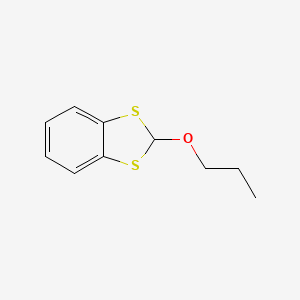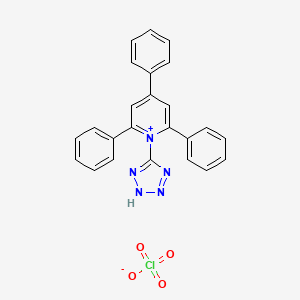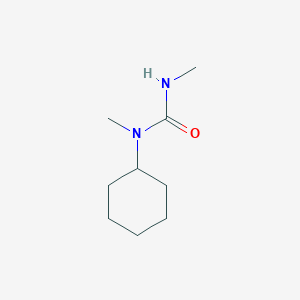![molecular formula C11H18O5 B14629425 Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate CAS No. 54460-33-2](/img/structure/B14629425.png)
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is a chemical compound with a complex structure that includes both acetic acid and cyclopentenyl acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate typically involves the reaction of 2-(2-hydroxyethyl)cyclopenten-1-yl acetate with acetic acid under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions may require specific temperatures, solvents, and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes.
Medicine
In medicine, this compound may have potential applications in drug development. Its unique chemical properties could be harnessed to create new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include metabolic processes, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-yl acetic acid: A related compound with a similar cyclopentenyl structure.
Cyclopent-2-enylacetic acid: Another similar compound with slight variations in the cyclopentenyl group.
Uniqueness
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is unique due to its combination of acetic acid and cyclopentenyl acetate moieties This unique structure imparts specific chemical properties that differentiate it from other similar compounds
Properties
CAS No. |
54460-33-2 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate |
InChI |
InChI=1S/C9H14O3.C2H4O2/c1-7(11)12-9-4-2-3-8(9)5-6-10;1-2(3)4/h10H,2-6H2,1H3;1H3,(H,3,4) |
InChI Key |
GMNMMDYOMXPYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=C(CCC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
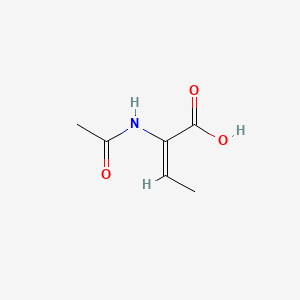

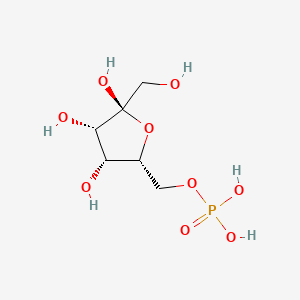
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)


![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

